7-[4-(difluoromethoxy)phenyl]-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound belongs to the class of [1,2,4]triazolo[1,5-a]pyrimidines . The structure of this compound and similar ones have been proven using NMR spectroscopy and HPLC-MS spectrometry .
Synthesis Analysis
The synthesis of similar compounds involves the reaction of hydrazonoyl halides with alkyl carbothioates . A new method for the synthesis of several heterocyclic compounds of the [1,2,4]triazolo[1,5-a]pyrimidine-7-one class has been described .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using techniques such as NMR spectroscopy and HPLC-MS spectrometry . The structure of similar compounds has been established using these techniques .Chemical Reactions Analysis
The chemical reactions involving this compound and similar ones have been studied. For example, 6-Unsubstituted 7-R-4,7-dihydro-1,2,4-triazolo [1,5-a]pyrimidines (R=H or Me) were synthesized via two pathways: deacylation of the corresponding 5-acetyl Biginelli-like precursors in KOH/H2O and reduction of the corresponding 1,2,4-triazolo [1,5-a]pyrimidines using LiAlH4 .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be determined using various techniques. For instance, the molecular weight of a similar compound, 2-[2-(Difluoromethoxy)phenyl]-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-a]pyrimidine, is 466.232 .Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry and Drug Development
- RORγt Inverse Agonists : 1,2,4-triazolo[1,5-a]pyrimidine derivatives have been investigated as RORγt inverse agonists. RORγt is a nuclear receptor involved in immune regulation, and modulating its activity could have implications for autoimmune diseases and cancer therapy .
- PHD-1 and JAK Inhibitors : These compounds have shown inhibitory activity against PHD-1 (prolyl hydroxylase domain-containing protein 1) and JAK (Janus kinase) enzymes. PHD-1 inhibitors are relevant in treating anemia and ischemic diseases, while JAK inhibitors are used for autoimmune disorders and certain cancers .
- Cardiovascular Disorders and Type 2 Diabetes : Triazolo[1,5-a]pyrimidines have therapeutic potential in cardiovascular diseases and type 2 diabetes. Their effects on glucose metabolism and insulin sensitivity make them interesting candidates for drug development .
Material Sciences
- Functional Materials : These compounds find applications in material sciences due to their unique structural features. Researchers explore their use in designing functional materials, such as sensors, catalysts, and optoelectronic devices .
Biological Activities
- Fatty Acid-Binding Proteins (FABPs) : FABP4 and FABP5, isoforms associated with lipid metabolism, are potential therapeutic targets for disorders like dyslipidemia, coronary heart disease, and diabetes. Triazolo[1,5-a]pyrimidines may play a role in modulating these proteins .
- Antimalarial Activity : Investigations have explored the antimalarial potential of compounds derived from 1,2,4-triazolo[1,5-a]pyrimidine .
- HIV TAR RNA Binding : Some studies have investigated the pharmacological activity of these compounds related to binding to HIV TAR RNA .
Synthetic Utility
- Microwave-Mediated Synthesis : The catalyst-free, additive-free synthesis of triazolo[1,5-a]pyrimidines under microwave conditions demonstrates its synthetic utility. This method allows for efficient access to these compounds with good functional group tolerance .
- Late-Stage Functionalization : Researchers have successfully demonstrated late-stage functionalization of triazolo[1,5-a]pyrimidine, highlighting its scalability and versatility .
Eigenschaften
IUPAC Name |
7-[4-(difluoromethoxy)phenyl]-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F2N5O2/c1-7-10(12(17)22)11(21-14(20-7)18-6-19-21)8-2-4-9(5-3-8)23-13(15)16/h2-6,11,13H,1H3,(H2,17,22)(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCMKRSYKXUWEDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC=N2)N1)C3=CC=C(C=C3)OC(F)F)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F2N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-[4-(difluoromethoxy)phenyl]-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.